Ethyl 4,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate
Description
Ethyl 4,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate is a spirocyclic compound featuring a fused oxaspiro[2.3]hexane core with methyl substituents at the 4- and 5-positions and an ethyl ester group at position 2. The compound’s molecular formula is C₁₀H₁₆O₃, with a molecular weight of 184.23 g/mol (based on its structural analog in ).
Properties
Molecular Formula |
C10H16O3 |
|---|---|
Molecular Weight |
184.23 g/mol |
IUPAC Name |
ethyl 4,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate |
InChI |
InChI=1S/C10H16O3/c1-4-12-9(11)8-10(13-8)5-6(2)7(10)3/h6-8H,4-5H2,1-3H3 |
InChI Key |
CNZPCMOWDSHLFU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C2(O1)CC(C2C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a catalyst. For example, the reaction of ethyl 4,5-dimethyl-2-oxohexanoate with a suitable reagent can lead to the formation of the spiro compound. The reaction conditions often include the use of solvents such as toluene or dichloromethane and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as distillation or recrystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.
Substitution: The ester group in the compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can react with the ester group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of amides or thioesters.
Scientific Research Applications
Ethyl 4,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex spirocyclic structures.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which ethyl 4,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can provide unique binding properties, enhancing the compound’s specificity and potency. Pathways involved may include inhibition of enzyme activity or activation of specific signaling cascades.
Comparison with Similar Compounds
Comparison with Similar Compounds
The spirocyclic ester family exhibits diverse structural and functional variations. Below is a detailed comparison with key analogs:
Table 1: Structural and Functional Comparison
| Compound Name | CAS Number | Molecular Formula | Substituents | Key Features |
|---|---|---|---|---|
| Ethyl 4,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate | Not provided | C₁₀H₁₆O₃ | 4,5-dimethyl, ethyl ester | Spiro[2.3]hexane core, no halogens |
| Ethyl 5,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate | 1936091-38-1 | C₁₀H₁₆O₃ | 5,5-dimethyl, ethyl ester | Isomeric dimethyl substitution |
| Methyl 2-chloro-4,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate | Not provided | C₉H₁₃ClO₃ | 4,5-dimethyl, methyl ester, 2-chloro | Electronegative Cl substituent |
| Ethyl 8-formyl-1,4-dioxaspiro[4.5]decane-8-carboxylate | 1006686-08-3 | C₁₂H₁₈O₅ | Formyl, dioxaspiro[4.5]decane core | Larger spiro system, additional oxygen |
| Ethyl octahydrospiro[4,7-methano-5H-indene-5,2'-oxirane]-3'-carboxylate | 153116-49-5 | C₁₅H₂₀O₃ | Oxirane (epoxide) ring | Complex bicyclic structure |
Key Observations :
Substituent Position and Reactivity: The 4,5-dimethyl substitution in the target compound contrasts with the 5,5-dimethyl isomer (CAS 1936091-38-1). The 2-chloro substituent in the methyl ester analog introduces electrophilic character, making it more reactive toward nucleophilic substitution compared to the non-halogenated ethyl esters .
Spirocyclic Core Variations :
- The dioxaspiro[4.5]decane system (CAS 1006686-08-3) has a larger 10-membered ring and an additional oxygen atom, which could enhance solubility in polar solvents compared to the smaller oxaspiro[2.3]hexane core .
- The oxirane-containing spiro compound (CAS 153116-49-5) features an epoxide ring, enabling ring-opening reactions (e.g., with nucleophiles or acids), a property absent in the target compound .
Physical Properties :
- Molecular weight ranges from 184.23 g/mol (target compound analog) to 724.97 g/mol (complex spiro compounds in ), with larger systems exhibiting higher melting points and lower volatility .
- The ethyl ester group in the target compound and its analogs provides hydrolytic stability under neutral conditions but susceptibility to basic or acidic hydrolysis, a trait shared across esters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
